molecular formula C4H10O5Si B14193666 2-(Trihydroxysilyl)ethyl acetate CAS No. 875929-90-1

2-(Trihydroxysilyl)ethyl acetate

Cat. No.: B14193666
CAS No.: 875929-90-1
M. Wt: 166.20 g/mol
InChI Key: QFYOIQKVDLPNON-UHFFFAOYSA-N
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Description

2-(Trihydroxysilyl)ethyl acetate is an organosilicon compound that features both silanol and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Trihydroxysilyl)ethyl acetate can be synthesized through the reaction of 2-(triethoxysilyl)ethyl acetate with water. The hydrolysis of the triethoxysilyl group results in the formation of the trihydroxysilyl group. The reaction typically occurs under acidic or basic conditions to facilitate the hydrolysis process.

Industrial Production Methods

Industrial production of this compound involves the controlled hydrolysis of 2-(triethoxysilyl)ethyl acetate. The process requires precise control of reaction conditions such as temperature, pH, and the concentration of reactants to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Trihydroxysilyl)ethyl acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form acetic acid and 2-(trihydroxysilyl)ethanol.

    Condensation: The silanol groups can undergo condensation reactions to form siloxane bonds, leading to the formation of polymeric structures.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.

    Condensation: Catalyzed by acids or bases, often under elevated temperatures.

    Substitution: Requires nucleophiles such as amines or alcohols and may be facilitated by catalysts or elevated temperatures.

Major Products Formed

    Hydrolysis: Acetic acid and 2-(trihydroxysilyl)ethanol.

    Condensation: Polymeric siloxanes.

    Substitution: Various substituted silanol derivatives.

Scientific Research Applications

2-(Trihydroxysilyl)ethyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of siloxane polymers and other organosilicon compounds.

    Biology: Employed in the modification of surfaces for biological assays and as a crosslinking agent in biomaterials.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of 2-(Trihydroxysilyl)ethyl acetate involves the formation of siloxane bonds through condensation reactions. The silanol groups react with each other or with other silanol-containing compounds to form stable siloxane linkages. This process is crucial for the formation of polymeric structures and the modification of surfaces.

Comparison with Similar Compounds

Similar Compounds

    2-(Triethoxysilyl)ethyl acetate: A precursor to 2-(Trihydroxysilyl)ethyl acetate, featuring ethoxy groups instead of hydroxyl groups.

    2-(Trimethoxysilyl)ethyl acetate: Similar to 2-(Triethoxysilyl)ethyl acetate but with methoxy groups.

    2-(Trihydroxysilyl)ethyl methacrylate: Contains a methacrylate group instead of an acetate group.

Uniqueness

This compound is unique due to its combination of silanol and ester functional groups, which allows it to participate in a variety of chemical reactions. Its ability to form strong siloxane bonds makes it valuable in the synthesis of polymeric materials and surface modifications.

Properties

CAS No.

875929-90-1

Molecular Formula

C4H10O5Si

Molecular Weight

166.20 g/mol

IUPAC Name

2-trihydroxysilylethyl acetate

InChI

InChI=1S/C4H10O5Si/c1-4(5)9-2-3-10(6,7)8/h6-8H,2-3H2,1H3

InChI Key

QFYOIQKVDLPNON-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC[Si](O)(O)O

Origin of Product

United States

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